N-(2,5-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound is a dihydropyrimidinone-based acetamide derivative featuring a morpholine substituent at the 2-position of the pyrimidinone ring and a 2,5-dimethylphenyl group on the acetamide nitrogen. The morpholine moiety may enhance solubility and bioavailability, while the 2,5-dimethylphenyl group could influence steric and electronic interactions with target proteins.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-4-5-14(2)16(10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-6-8-26-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOFFBPZIQMGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the provided evidence, focusing on structural variations, physicochemical properties, and synthesis data.
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Variations and Bioactivity :
- The target compound differs from and by replacing the thioether bridge with a direct morpholinyl linkage. This substitution likely alters electronic properties and target binding compared to sulfur-containing analogs .
- Compared to the oxazolidinyl derivative oxadixyl (), the morpholine ring in the target compound may confer greater conformational flexibility and hydrogen-bonding capacity .
Synthesis Efficiency: The dichlorophenyl analog () achieved a higher yield (80%) than the phenoxy-phenyl derivative (60%) and the morpholinone-based compound (58%, ). This suggests that electron-withdrawing substituents (e.g., Cl) may stabilize intermediates during synthesis .
Spectroscopic Signatures: All analogs exhibit characteristic NHCO proton signals near δ 10.08–10.10 ppm, confirming the acetamide backbone . The morpholinone derivative () shows a distinct triplet at δ 4.90 ppm, attributed to the morpholinone ring protons, absent in thioether-linked compounds .
Thermal Stability :
- Melting points for thioacetamide derivatives (224–232°C) indicate moderate thermal stability, comparable to oxadixyl analogs used in agrochemicals . Data for the target compound is lacking but could be inferred to fall within this range.
Research Implications
- Pharmacological Potential: The morpholine group in the target compound may improve solubility over thioether analogs, making it a candidate for drug development .
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